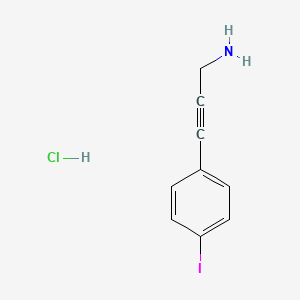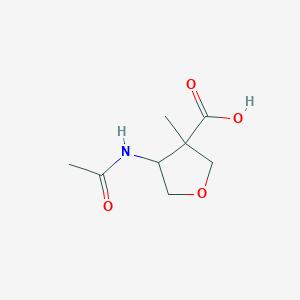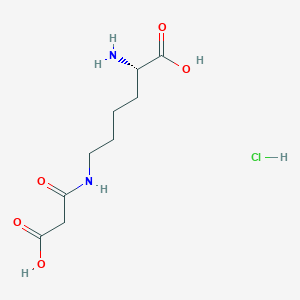
3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H8IN·HCl. It is a derivative of phenylpropynylamine, where an iodine atom is attached to the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-iodoaniline.
Alkyne Formation: The 4-iodoaniline undergoes a Sonogashira coupling reaction with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst to form 3-(4-iodophenyl)prop-2-yne.
Amination: The resulting alkyne is then subjected to an amination reaction using ammonia or an amine source to form 3-(4-iodophenyl)prop-2-yn-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The alkyne group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in conjunction with palladium catalysts.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products
Substituted Phenylpropynylamines: Formed from substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their activity. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)prop-2-yn-1-amine hydrochloride
- 3-(4-Chlorophenyl)prop-2-yn-1-amine hydrochloride
- 3-(4-Fluorophenyl)prop-2-yn-1-amine hydrochloride
Uniqueness
3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to stronger halogen bonding interactions and different reactivity patterns .
Propiedades
Fórmula molecular |
C9H9ClIN |
|---|---|
Peso molecular |
293.53 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8IN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,7,11H2;1H |
Clave InChI |
OZRPEEISRWCTPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CCN)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)






![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)





